molecular formula C5H13ClN2O2S B581357 2-amino-N-cyclopropylethanesulfonamide hydrochloride CAS No. 1173069-26-5

2-amino-N-cyclopropylethanesulfonamide hydrochloride

Cat. No. B581357
M. Wt: 200.681
InChI Key: KLILWAJRDKCFOX-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropylethanesulfonamide hydrochloride is a chemical compound with the CAS Number: 1173069-26-5 . It has a molecular weight of 200.69 and its IUPAC name is 2-amino-N-cyclopropylethanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 200.69 .

Scientific Research Applications

Synthesis and Characterization of Cyclic Compounds

2-Amino-N-cyclopropylethanesulfonamide hydrochloride is a derivative of aminobenzenesulfonamide. The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide have been a subject of significant research. The development of sequential Nicholas and Pauson-Khand reactions has facilitated the synthesis of unique polyheterocyclic compounds. Additionally, advancements have been made in the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) as a multifunctional click cycloalkyne agent, and the intramolecular Pauson-Khand reaction of nitroarene-enyne substrates for the synthesis of cyclopenta[c]piperidine alkaloids. These advancements underscore the importance of aminobenzenesulfonamide derivatives in organic syntheses and the pharmaceutical industry (Kaneda, 2020).

Taurine Analog and Cytoprotective Properties

Taurine, 2-aminoethanesulfonic acid, bears structural similarities to 2-amino-N-cyclopropylethanesulfonamide hydrochloride. Taurine is known for its cytoprotective properties, including antioxidation, antiapoptosis, membrane stabilization, osmoregulation, and neurotransmission. These protective and therapeutic effects against oxidative stress-induced pathologies are relevant in the context of diabetes mellitus and its complications. This underscores the potential significance of structurally similar compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride in medical research and therapeutic applications (Sirdah, 2015).

Antitumor Efficacy

Compounds such as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) have been studied for their antitumor efficacy in several cancer models. The antitumor effects of FTY720 and its cytotoxicity involve S1PR-independent mechanisms, which are different from its immunosuppressive properties. This indicates the potential for compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride to be investigated for similar antitumor properties (Zhang et al., 2013).

Antimicrobial and Broad Bioactive Spectrum

Sulfonamide derivatives, including aminobenzenesulfonamide, have a broad bioactive spectrum and show wide medicinal applications with significant development value. The chemically structural modifications of classical antibacterial aminobenzenesulfonamide have led to derivatives displaying antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic properties, and applications in neurological diseases and diuretic drugs. This extensive application range highlights the potential of structurally related compounds like 2-amino-N-cyclopropylethanesulfonamide hydrochloride in various medicinal applications (Shichao et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which suggest that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N-cyclopropylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-3-4-10(8,9)7-5-1-2-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLILWAJRDKCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-cyclopropylethanesulfonamide hydrochloride

CAS RN

1173069-26-5
Record name 2-amino-N-cyclopropylethane-1-sulfonamide hydrochloride
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